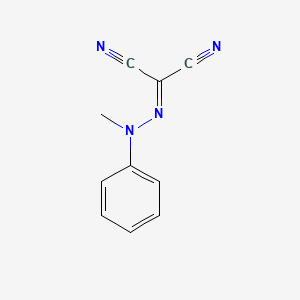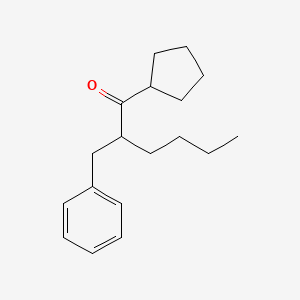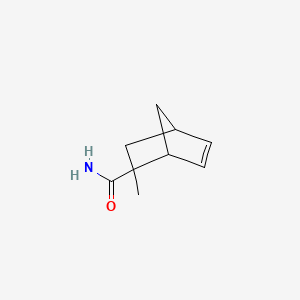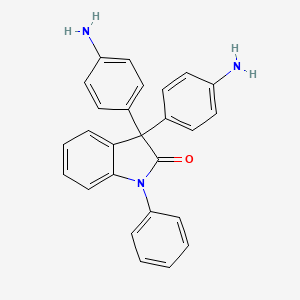
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two aminophenyl groups attached to an indolone core, making it a significant molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzophenone with phenylhydrazine, followed by cyclization to form the indolone core. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nitrating mixtures.
Major Products: The major products formed from these reactions include various substituted indolones, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of steroid hormone biosynthesis by targeting enzymes involved in the production of these hormones .
相似化合物的比较
3,3-Bis(4-aminophenyl)butan-2-one: Known for its inhibitory effects on steroid hormone biosynthesis.
3,3-Bis(4-aminophenyl)phthalide: Another compound with similar structural features but different applications.
Uniqueness: 3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one stands out due to its unique indolone core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
40835-39-0 |
|---|---|
分子式 |
C26H21N3O |
分子量 |
391.5 g/mol |
IUPAC 名称 |
3,3-bis(4-aminophenyl)-1-phenylindol-2-one |
InChI |
InChI=1S/C26H21N3O/c27-20-14-10-18(11-15-20)26(19-12-16-21(28)17-13-19)23-8-4-5-9-24(23)29(25(26)30)22-6-2-1-3-7-22/h1-17H,27-28H2 |
InChI 键 |
DEUBTUOEGPABCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
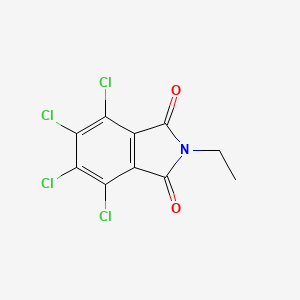

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
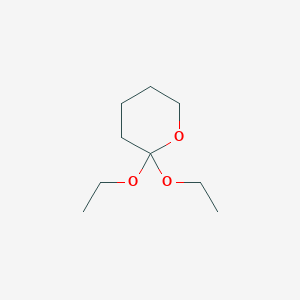
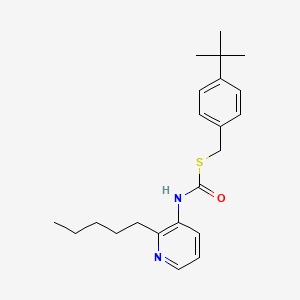

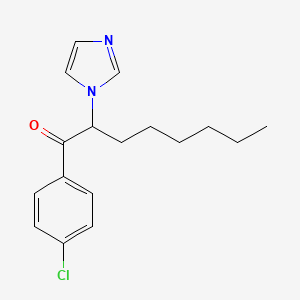
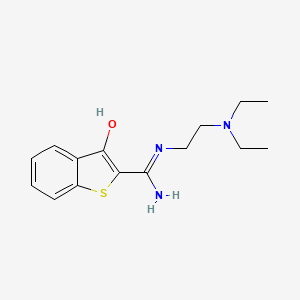
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
